molecular formula C9H13ClN2O2S B1525031 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 1306603-49-5

1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1525031
CAS No.: 1306603-49-5
M. Wt: 248.73 g/mol
InChI Key: FPECFIUVWKNYCX-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride ( 1306603-49-5) is a high-purity chemical compound supplied for research and development applications . This derivative, with a molecular formula of C9H13ClN2O2S and a molecular weight of 248.73 g/mol, serves as a valuable bifunctional building block in medicinal chemistry and drug discovery . The structure combines a piperidine-4-carboxylic acid core, which can act as a scaffold and provide hydrogen bonding interactions, with a 1,3-thiazole heterocycle, a privileged structure known to impart diverse biological activities. The hydrochloride salt improves the compound's stability and handling. Researchers primarily utilize this compound as an advanced intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmacologically active agents. Its molecular framework is frequently explored in the development of compounds targeting the central nervous system, enzymes, and various receptors. The carboxylic acid group allows for further functionalization through amide coupling or esterification, while the thiazole ring can engage in key molecular interactions. This product is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the available Safety Data Sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c12-8(13)7-1-4-11(5-2-7)9-10-3-6-14-9;/h3,6-7H,1-2,4-5H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPECFIUVWKNYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306603-49-5
Record name 1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through these key stages:

  • Preparation of piperidine-4-carboxylic acid derivatives, often protected or functionalized.
  • Construction of the thiazole ring via cyclization reactions involving cysteine derivatives and aldehydes.
  • Coupling of the thiazole moiety to the piperidine nucleus.
  • Formation of the hydrochloride salt to yield the final compound.

Preparation of Piperidine-4-carboxylic Acid Derivatives

A critical intermediate is N-protected piperidine-4-carboxylic acid or its derivatives such as N-(tert-butylcarbonyl)-4-formylpiperidine. These are synthesized via:

  • Reduction of N-(tert-butylcarbonyl)-4-methylpiperidine-4-carboxylate using lithium aluminum hydride under nitrogen atmosphere at low temperature (0°C), yielding 4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl carboxylate with high purity.

  • Formylation of the piperidine ring to introduce an aldehyde group at position 4, which serves as a key electrophilic site for subsequent cyclization.

Construction of the Thiazole Ring

The thiazole ring formation is a pivotal step, achieved by cyclization of an L-cysteine ester with the aldehyde-functionalized piperidine intermediate:

  • Reaction of N-(tert-butylcarbonyl)-4-formylpiperidine with L-cysteine ethyl ester hydrochloride in toluene with triethylamine at 0°C under nitrogen atmosphere. The mixture is stirred initially at 0°C and then at room temperature to form a thiazolidine intermediate.

  • Oxidation of the thiazolidine intermediate using manganese dioxide (MnO2) in acetonitrile at room temperature for 2 hours converts the thiazolidine to the aromatic thiazole ring, yielding 4-(4’-ethoxycarbonyl-thiazol-2’-yl)-piperidine-1-carboxylic acid tert-butyl carboxylate.

This method provides an effective alternative to the classical Hantzsch synthesis of thiazoles, with an enhanced yield of approximately 59%.

Coupling and Functional Group Transformations

Following thiazole ring formation, further transformations include:

  • Deprotection steps to remove protecting groups such as tert-butyl carbamates (Boc) under acidic conditions.

  • Conversion of ester groups to carboxylic acids via hydrolysis or saponification.

  • Formation of the hydrochloride salt by treatment with concentrated hydrochloric acid to yield the final 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride.

Representative Experimental Procedure (Patent-Based)

A representative synthetic procedure from patent WO2016132378A2 involves:

Step Reagents & Conditions Description Yield/Notes
1 Adipic acid compound + methanol + Conc. HCl (8.6 mL) Stirring at 25-30°C, then heating to 80-85°C for 8 hours Intermediate formation
2 Addition of toluene, filtration, washing Separation of organic and aqueous layers Purification step
3 Triethylamine + DiBOC in organic layer at 25-30°C for 4 hours Protection step Intermediate isolated
4 Solvent removal under reduced pressure Concentration of product Yield: 10.79 g
5 Further steps involve addition of triethylamine, DiBOC, potassium hydroxide, and solvent co-distillation Functional group transformations and purification Final compound obtained

This process highlights the use of protecting groups, controlled temperature conditions, and solvent manipulations to achieve the desired product.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents Conditions Outcome Yield/Remarks
Piperidine derivative synthesis N-Boc-piperidine derivatives, LiAlH4 0°C, N2 atmosphere Hydroxymethyl or formyl piperidine derivatives High purity
Thiazole ring formation L-cysteine ethyl ester hydrochloride, triethylamine, MnO2 0°C to RT, toluene/CH3CN Thiazole ring cyclization and oxidation ~59% yield
Coupling & deprotection Acidic conditions (HCl), base (KOH), solvents RT to 85°C, various solvents Hydrolysis, salt formation, final compound Moderate to good yields

Research Findings and Notes

  • The alternative cyclization method using L-cysteine ester and aldehyde followed by MnO2 oxidation is more efficient than traditional Hantzsch methods, offering better yields and cleaner products.

  • The use of protecting groups such as Boc and DiBOC is critical to control reactivity and achieve selective transformations without side reactions.

  • Temperature control between 0°C and 85°C ensures optimal reaction rates and product stability during various steps.

  • Solvent choices (toluene, methanol, dichloromethane, acetonitrile) play a significant role in solubility, reaction kinetics, and purification efficiency.

  • The final hydrochloride salt formation stabilizes the compound and enhances its handling properties for further applications.

Chemical Reactions Analysis

1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Drug Development

1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride serves as a lead compound for developing new drugs targeting various diseases due to its biological activity. Its structural characteristics allow for modifications that can improve pharmacological profiles, leading to derivatives with tailored biological activities.

Research indicates that compounds containing thiazole and piperidine moieties often exhibit significant biological activities, including:

  • Antimicrobial Properties : The compound shows potential in combating various microbial infections.
  • Anti-inflammatory Effects : It may modulate pathways related to pain and inflammation, suggesting applications in pain management therapies.
  • Analgesic Properties : Preliminary studies indicate interactions with receptors involved in pain pathways, which could lead to new therapeutic strategies for managing pain.

Case Studies and Research Findings

Several studies have explored the biological effects of 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride:

Case Study 1: Anticonvulsant Activity

A study highlighted the anticonvulsant properties of thiazole-bearing compounds. The results indicated that modifications to the thiazole structure could enhance anticonvulsant activity significantly, with some derivatives showing median effective doses lower than standard medications like ethosuximide .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that thiazole-integrated compounds exhibited anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). These findings suggest that structural modifications could yield potent anticancer agents .

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The piperidine ring provides structural stability and enhances the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Ring Modifications

1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic Acid Hydrochloride (CAS: 2624132-01-8)
  • Structure : Replaces thiazole with a thiadiazole ring.
  • Molecular Weight : 249.7 g/mol.
  • This may alter binding affinity in biological targets compared to the thiazole analog .
4-[(1,3-Thiazol-2-yloxy)methyl]piperidine Hydrochloride (CAS: 1420852-95-4)
  • Structure : Thiazole linked via an oxygen-methylene group to piperidine.
  • Molecular Weight : 234.74 g/mol.
  • Key Differences : The ether linkage reduces rigidity and may decrease metabolic stability compared to direct thiazole-piperidine conjugation .
1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid (QZ-4773, CAS: 361371-27-9)
  • Structure : Incorporates a nitro-substituted phenyl group on the thiazole ring.
  • This modification increases molecular weight and may reduce solubility .

Piperidine Substituent Variations

1-(Thien-2-ylmethyl)piperidine-4-carboxylic Acid Hydrochloride Hydrate (CAS: 944450-84-4)
  • Structure : Thiophene (thienyl) group attached via a methylene linker.
  • Molecular Weight : 279.78 g/mol.
  • Key Differences : The thiophene ring, while structurally similar to thiazole, lacks a nitrogen atom, reducing polarity. The methylene spacer increases flexibility, which could affect target binding .
1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride (CAS: 733797-83-6)
  • Structure : Bulky bromophenyl group substituted on piperidine.
  • Molecular Weight : 332.64 g/mol.
  • This structural feature is common in central nervous system-targeting drugs .

Comparative Data Table

Compound Name CAS Molecular Weight (g/mol) Heterocycle Key Substituent Solubility (Hydrochloride)
1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid HCl 1217862-90-2 N/A* Thiazole None High (salt form)
1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid HCl 2624132-01-8 249.7 Thiadiazole None Moderate
4-[(Thiazol-2-yloxy)methyl]piperidine HCl 1420852-95-4 234.74 Thiazole Oxygen-methylene linker High
1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid HCl hydrate 944450-84-4 279.78 Thiophene Methylene linker Moderate (hydrate)
1-(4-Bromo-benzyl)piperidine-4-carboxylic acid HCl 733797-83-6 332.64 Benzene Bromophenyl Low

Biological Activity

1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride is a compound featuring a piperidine ring substituted with a thiazole group and a carboxylic acid functional group. Its molecular formula is C9H12N2O2S, with a molecular weight of 212.27 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride contribute to its biological activity. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring allows for hydrogen bonding and ionic interactions. These features are crucial for modulating enzyme and receptor activities.

Biological Activities

Research indicates that compounds containing thiazole and piperidine moieties often exhibit antimicrobial , anti-inflammatory , and analgesic properties. Preliminary studies suggest that 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride interacts with specific receptors involved in pain pathways and inflammation responses. Below is a summary of its biological activities:

Activity Details
AntimicrobialExhibits activity against various bacterial strains, suggesting potential use as an antibiotic.
Anti-inflammatoryModulates pathways related to inflammation, potentially beneficial for conditions like arthritis.
AnalgesicPreliminary data indicate effectiveness in pain management, possibly through modulation of pain receptors.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of thiazole-piperidine compounds showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Research involving animal models indicated that administration of 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride resulted in reduced inflammation markers in serum after induced inflammatory responses . The compound's ability to inhibit pro-inflammatory cytokines such as TNF-α was particularly noted.
  • Analgesic Properties : In a controlled study, the compound was tested for its analgesic effects using the hot plate test in rodents. Results showed a statistically significant reduction in pain response times compared to control groups, indicating potential as an analgesic agent .

The biological activity of 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride is believed to stem from its interactions with various biological macromolecules:

  • Receptor Binding : The compound shows binding affinity for receptors involved in nociception and inflammation.
  • Enzyme Modulation : It may inhibit enzymes related to inflammatory pathways, thus reducing overall inflammation.

Comparison with Similar Compounds

The uniqueness of 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride can be compared with structurally similar compounds:

Compound Name Structure Features Unique Aspects
1-(2-Thiazolyl)piperidineSimilar piperidine core but different thiazolePotentially different biological activity
4-MethylpiperidinePiperidine ring without heterocyclic substitutionPrimarily studied for neuroactivity
2-(Thiazol-2-yl)anilineContains thiazole but lacks piperidineFocused on anti-cancer properties

Q & A

Q. What are the recommended synthetic methodologies for preparing 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperidine-4-carboxylic acid scaffold via reductive amination or cyclization, followed by carboxyl group protection (e.g., esterification).
  • Step 2 : Thiazole ring introduction via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling if brominated intermediates are used).
  • Step 3 : Hydrochloride salt formation using HCl in a polar solvent like ethanol or methanol. Critical parameters include temperature control (<60°C to avoid decomposition) and stoichiometric ratios of coupling agents (e.g., EDCI/HOBt for amide bonds). Purity is monitored via HPLC (≥95% by area normalization) and elemental analysis .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the piperidine-thiazole linkage, with characteristic shifts (e.g., thiazole protons at δ 7.5–8.5 ppm and piperidine protons at δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 245.06 for the free base).
  • X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction using SHELX software resolves bond lengths/angles and salt formation .

Q. What strategies ensure high purity during isolation, and how are common impurities identified?

  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) removes unreacted intermediates. Recrystallization in ethanol/water mixtures enhances crystallinity.
  • Impurity Profiling : LC-MS identifies byproducts such as dehalogenated thiazole derivatives or incomplete coupling products. Residual solvents (e.g., DMF) are quantified via GC-MS .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

Discrepancies in proton assignments (e.g., axial vs. equatorial piperidine conformers) are resolved by refining X-ray diffraction data with SHELXL. For example, bond torsions calculated via DFT may conflict with experimental crystallographic angles; iterative refinement using restraints (e.g., DFIX in SHELX) reconciles these differences .

Q. What biological targets or mechanisms are associated with structural analogs of this compound, and how can these inform its potential applications?

Analogous compounds (e.g., 1-(2-aminoethyl)piperidine-4-carboxylic acid dihydrochloride) exhibit activity against neurotransmitter receptors (e.g., GABAA_A) or enzymes (e.g., histone deacetylases). Structure-activity relationship (SAR) studies suggest:

  • The thiazole ring enhances metabolic stability compared to furan or pyridine analogs.
  • The carboxylic acid group enables salt bridges with lysine residues in enzyme active sites. Competitive binding assays (e.g., SPR or ITC) and molecular docking (AutoDock Vina) validate target interactions .

Q. How do researchers address batch-to-batch variability in pharmacological assays, and what quality control metrics are critical?

Variability arises from differences in hydrochloride counterion stoichiometry or residual solvents. Mitigation strategies include:

  • Stoichiometric Validation : 1^1H NMR integration of HCl protons (δ 10–12 ppm) ensures consistent salt formation.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolytic cleavage of the thiazole-piperidine bond.
  • Bioassay Normalization : IC50_{50} values are adjusted against reference standards (e.g., USP-grade controls) .

Q. What computational tools predict the compound’s solubility and bioavailability, and how do these align with experimental data?

  • Solubility Prediction : COSMO-RS calculates logS values, which are validated experimentally via shake-flask methods (pH 1.2–7.4 buffers).
  • Bioavailability : SwissADME predicts moderate permeability (logP ~1.8) due to the hydrophilic carboxylic acid group. Caco-2 cell assays confirm this, showing Papp_{app} < 1 × 106^-6 cm/s .

Methodological Notes

  • Contradiction Analysis : Conflicting NMR/X-ray data require cross-validation using alternative techniques (e.g., IR for functional groups or TGA for hydrate detection) .
  • High-Throughput Crystallization : Use vapor diffusion (sitting-drop method) with PEG 3350 as a precipitant to obtain diffraction-quality crystals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride
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1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride

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